Methyl 5-methyl-1H-pyrazole-1-carboxylate
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Overview
Description
Methyl 5-methyl-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agrochemistry, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-methyl-1H-pyrazole-1-carboxylate can be synthesized through various methods. One common approach involves the condensation of 1,3-diketones with hydrazines. For instance, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-ol with methyl chloroformate under basic conditions yields this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, such as transition metals, to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1H-pyrazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-methyl-1H-pyrazole-1-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its diverse biological activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate: Similar structure but with a hydroxyl group instead of a methyl group.
1-Methyl-1H-pyrazole-5-carboxaldehyde: Contains an aldehyde group instead of an ester group
Uniqueness
Methyl 5-methyl-1H-pyrazole-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H8N2O2 |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 5-methylpyrazole-1-carboxylate |
InChI |
InChI=1S/C6H8N2O2/c1-5-3-4-7-8(5)6(9)10-2/h3-4H,1-2H3 |
InChI Key |
IDMDHYKMOTWIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1C(=O)OC |
Origin of Product |
United States |
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